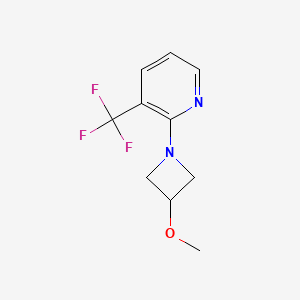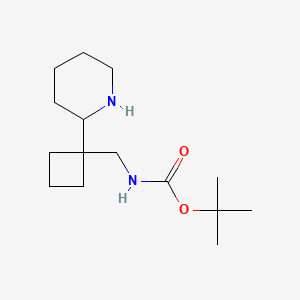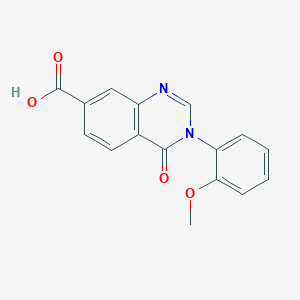
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine, also known as MTIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a potent and selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mecanismo De Acción
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine selectively binds to the μ-opioid receptor and blocks the binding of endogenous opioids, such as endorphins and enkephalins. By doing so, this compound reduces the rewarding effects of opioids and decreases the development of tolerance and dependence. This compound also activates the kappa-opioid receptor, which has been shown to have analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. In preclinical models, this compound has been shown to reduce the reinforcing effects of opioids and decrease the development of tolerance and dependence. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain. This compound has also been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine is its selectivity for the μ-opioid receptor, which allows for more targeted therapeutic applications. Additionally, this compound has been shown to have fewer side effects than traditional opioid agonists, making it a promising candidate for pain management and addiction treatment. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine. One potential application is its use in combination with traditional opioid agonists to reduce the development of tolerance and dependence. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential use in the treatment of chronic pain. Finally, the development of more efficient synthesis methods for this compound could increase its availability for lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine involves a series of chemical reactions, including the formation of the pyridine ring and the introduction of the azetidine and trifluoromethyl groups. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the coupling of a boronic acid and a halopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in pain management and addiction. As an antagonist of the μ-opioid receptor, this compound has been shown to reduce the rewarding effects of opioids, thus making it a promising candidate for the treatment of opioid addiction. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain, suggesting its potential use as a non-opioid pain reliever.
Propiedades
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-16-7-5-15(6-7)9-8(10(11,12)13)3-2-4-14-9/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHWEXWTEMZTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)



![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)


amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)
